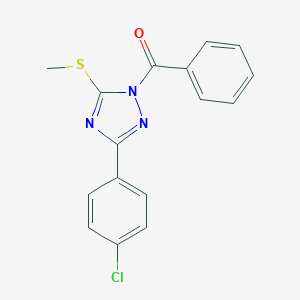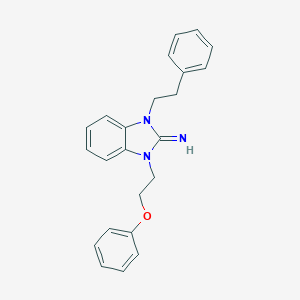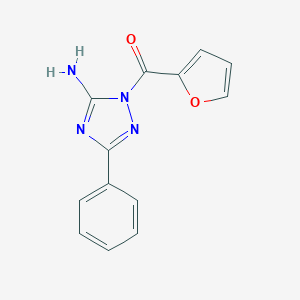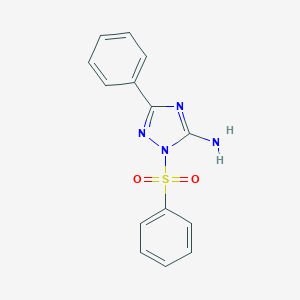![molecular formula C20H18Cl2N2O2S B379322 N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B379322.png)
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichloroaniline moiety and a methylbenzenesulfonamide group. It is often used in research due to its specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of 3,4-dichloroaniline: This is achieved by chlorinating aniline in the presence of a suitable catalyst.
Reaction with benzaldehyde: The 3,4-dichloroaniline is then reacted with benzaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Sulfonation: The amine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or anilines.
Aplicaciones Científicas De Investigación
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism by which N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-chlorobenzenesulfonamide
- N-{2-[(3,4-dichloroanilino)methyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of dichloroaniline and methylbenzenesulfonamide groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it particularly valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C20H18Cl2N2O2S |
|---|---|
Peso molecular |
421.3g/mol |
Nombre IUPAC |
N-[2-[(3,4-dichloroanilino)methyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-6-9-17(10-7-14)27(25,26)24-20-5-3-2-4-15(20)13-23-16-8-11-18(21)19(22)12-16/h2-12,23-24H,13H2,1H3 |
Clave InChI |
BCCVPFCODDCDPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
![1-[2-[2-[2-(2-Imino-3-propylbenzimidazol-1-yl)ethoxy]ethoxy]ethyl]-3-propylbenzimidazol-2-imine](/img/structure/B379240.png)
![N-(4-{[5-(benzylthio)-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B379243.png)




![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379251.png)

![[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone](/img/structure/B379255.png)




